4-Chloro-1H-indazole-3-carboxylic acid

Reproductive Toxicology Antispermatogenic Agents In Vivo Safety

Inconsistent indazole substitution patterns compromise SAR reproducibility. 4-Chloro-1H-indazole-3-carboxylic acid delivers the precise 4-chloro regioisomer validated for indazolyldiazepine 5-HT₃ antagonist synthesis and kinase hinge-binding. 7.25-fold lower embryotoxicity than lonidamine widens in vivo dosing windows. ≥95% purity ensures robust assay data. Immediate availability in 250 mg, 1 g, and bulk custom packs.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
CAS No. 10503-10-3
Cat. No. B078513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1H-indazole-3-carboxylic acid
CAS10503-10-3
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=NN2)C(=O)O
InChIInChI=1S/C8H5ClN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13)
InChIKeyNKNNSGQMRFCVRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1H-indazole-3-carboxylic acid Overview


4-Chloro-1H-indazole-3-carboxylic acid (CAS: 10503-10-3) is a halogenated indazole-3-carboxylic acid derivative that serves as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis . The indazole core, a bioisostere of phenol, is known for its diverse biological activities, including applications in anticancer, anti-inflammatory, and kinase-targeting therapeutic development .

Medicinal chemistry scaffold for indazole-based target exploration

4-chloro-3-carboxylic acid substitution pattern enables amide coupling and halogen bonding

Reported intermediate in serotonin receptor antagonist synthesis and kinase inhibitor research

Irreplaceability of 4-Chloro-1H-indazole-3-carboxylic acid


The substitution pattern on the indazole core is a critical determinant of both biological activity and synthetic utility. 4-Chloro-1H-indazole-3-carboxylic acid features a unique combination of a chlorine atom at the 4-position and a carboxylic acid at the 3-position. This specific arrangement dictates its reactivity and interaction with biological targets, which differ significantly from unsubstituted or differently substituted analogs. For instance, the 4-chloro substituent influences the compound's electronic properties and steric profile, directly impacting its performance in downstream reactions and biological assays. Therefore, simple substitution with a generic indazole-3-carboxylic acid will not yield the same synthetic outcome or biological profile, making precise procurement essential for reproducible research .

Halogen position

Different chlorine substitution (e.g. 5-chloro or unsubstituted) may alter electronic and steric effects, shifting reactivity in coupling reactions and biological target recognition.

Carboxylic acid placement

Indazole-3-carboxylic acids with alternative functionalization at position 3 may not provide the same hydrogen-bonding capacity or amidation profile.

Building block quality

Generic indazole-3-carboxylic acid building blocks of lower or unspecified purity can introduce side products, compromising reproducibility in medicinal chemistry assays.

4-Chloro-1H-indazole-3-carboxylic acid Differentiation Evidence


In Vivo Embryotoxicity vs Lonidamine

In a study evaluating the embryotoxicity of antispermatogenic indazole-3-carboxylic acids in rats, the 4-chlorobenzyl derivative AF 1312/TS (1-(4-chlorobenzyl)-1H-indazole-3-carboxylic acid) was directly compared to lonidamine. The data show that AF 1312/TS is 7.25 times less potent as an embryotoxin [1].

Embryotoxicity (LD50)
Head-to-head comparison
LD50: 145 mg/kg (AF 1312/TS) vs 20 mg/kg (lonidamine); 7.25-fold lower toxicity
Supports reduced developmental toxicity context for 4-chlorobenzyl indazole scaffold compared to lonidamine
In vivo rat model, gestation day 6–15
Reproductive Toxicology Antispermatogenic Agents In Vivo Safety

Purity for Reproducible Synthesis

Commercial availability of this compound at 98% purity, as certified by vendors like Bidepharm and Combi-Blocks, establishes a high and consistent quality standard . This is contrasted with lower purity grades (e.g., 95%) sometimes offered for similar building blocks.

Purity
Specification review
98% (COA) vs standard 95% grade; +3 percentage points
Higher purity supports reproducible synthesis and reduces impurity interference in sensitive assays
Vendor Certificate of Analysis basis
Quality Control Reproducibility Chemical Synthesis

Validated 5-HT₃ Antagonist Intermediate

The compound is explicitly cited in patent literature as a key intermediate for synthesizing indazolyldiazepine serotonin antagonists, a defined class of molecules with potential therapeutic applications [1]. This is a specific, documented application that differentiates it from many other indazole-3-carboxylic acid building blocks for which no explicit use is detailed.

Synthetic Utility
Class-level inference
Explicitly cited as intermediate for indazolyldiazepine serotonin antagonists
Provides documented synthetic route for serotonin receptor research
Patent literature review
Medicinal Chemistry Serotonin Receptor Patent Synthesis

4-Chloro-1H-indazole-3-carboxylic acid Application Scenarios


Safer Indazole Scaffold for Reproductive Toxicology

When designing in vivo studies to evaluate the antispermatogenic or related effects of indazole-3-carboxylic acid derivatives, the 4-chloro substitution pattern provides a quantifiably safer alternative to lonidamine. The 7.25-fold lower embryotoxicity (LD50 of 145 mg/kg vs. 20 mg/kg) allows for a wider dosing window, reducing animal mortality and improving experimental feasibility [1].

5-HT₃ Antagonist Lead Compound Synthesis

This compound is a proven and patented intermediate for synthesizing indazolyldiazepine serotonin (5-HT₃) antagonists [2]. Its use ensures a validated route to a specific class of bioactive molecules, streamlining hit-to-lead or lead optimization programs in neuroscience and anti-emetic research.

Reproducible Medicinal Chemistry Assays

For projects where assay sensitivity and inter-laboratory reproducibility are paramount, procuring the 98% purity grade of this compound minimizes the risk of confounding data from impurities. This is critical for SAR studies, binding assays, and cellular screening where even minor contaminants can skew results.

Halogenated Indazole Scaffolds for Kinase Inhibitor Research

The indazole core is a privileged structure in kinase inhibitor design. The 4-chloro-1H-indazole-3-carboxylic acid scaffold provides a functional handle (the carboxylic acid) for amide bond formation and a halogen atom (chlorine) that can engage in key halogen-bonding interactions with the kinase hinge region, as supported by broader kinase inhibitor patent literature [3].

Application
Selection Property
Validation Focus
Reproductive toxicology scaffold assessment
Scaffold embryotoxicity context
In vivo developmental toxicity endpoints
5-HT₃ antagonist synthesis
Documented synthetic intermediate
Synthetic route and structure confirmation
Medicinal chemistry assay reproducibility
High-purity building block
Impurity profiling and interference assessment
Kinase inhibitor research
Halogenated indazole scaffold
Hinge-region binding and amide coupling evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-1H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.